3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine
Description
3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine is a complex organic compound with the molecular formula C17H7N11O16 It is known for its unique structure, which includes multiple nitro groups and phenyl rings attached to a pyridine core
Properties
IUPAC Name |
3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O4/c18-13-14(22(24)25)16(19-11-7-3-1-4-8-11)21-17(15(13)23(26)27)20-12-9-5-2-6-10-12/h1-10H,(H4,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGGOFIQPVPHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine typically involves the nitration of pyridine derivatives followed by the introduction of phenyl groups. One common method includes the reaction of 2,6-diaminopyridine with nitrobenzene under acidic conditions to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete nitration and substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds.
Chemical Reactions Analysis
Types of Reactions
3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more reactive intermediates.
Reduction: Reduction of nitro groups can lead to the formation of amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrosonium intermediates.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dinitro-2-N,6-N-diphenylpyridine-2,4,6-triamine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. This compound may also interact with DNA or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-trinitrophenol: Known for its explosive properties and used in the production of explosives.
3,5-dinitro-2-hydroxytoluene: Used in the synthesis of dyes and pigments.
2,6-diaminopyridine: A precursor in the synthesis of various pyridine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
